

Introduction: The Significance of the Azepane Scaffold

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Compound of Interest

Compound Name: **1-Benzylazepan-3-one**

Cat. No.: **B111925**

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The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a critical structural motif in modern medicinal chemistry. Its inherent three-dimensional character and conformational flexibility allow for broad exploration of chemical space, a significant advantage in the design of novel therapeutic agents. Unlike the more common five- and six-membered rings, the azepane scaffold offers unique steric and electronic properties, enabling the fine-tuning of a compound's pharmacological profile. This guide provides a detailed technical overview of **1-Benzylazepan-3-one**, a key intermediate for accessing diverse libraries of azepane derivatives for drug discovery and development.

Section 1: Core Compound Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. **1-Benzylazepan-3-one** is most commonly handled and available as its hydrochloride salt, which enhances its stability and shelf-life.

Chemical Structure:

Figure 1: Chemical structure of **1-Benzylazepan-3-one**.

Key Identifiers and Physicochemical Properties:

Identifier	Value	Source
IUPAC Name	1-benzylazepan-3-one	N/A
CAS Number	66603-34-7 (hydrochloride salt)	[1]
Molecular Formula	C ₁₃ H ₁₈ CINO (hydrochloride salt)	[1]
Molecular Weight	239.75 g/mol (hydrochloride salt)	[1]
Purity	≥95% (Typical commercial grade)	[1]

Section 2: Synthesis and Mechanistic Insights

The construction of the seven-membered azepane ring is a non-trivial synthetic challenge. While numerous strategies exist, a highly effective and illustrative method for creating cyclic ketones like **1-Benzylazepan-3-one** is through an intramolecular cyclization followed by decarboxylation. The Dieckmann condensation is a cornerstone reaction for this purpose.[\[2\]](#)[\[3\]](#)
[\[4\]](#)

Plausible Synthetic Pathway: Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β -keto ester.[\[4\]](#) For the synthesis of **1-Benzylazepan-3-one**, a plausible linear precursor would be a substituted N-benzyl amino diester. The reaction proceeds via the formation of a five- or six-membered ring, which is energetically favorable.[\[5\]](#)[\[6\]](#) Subsequent hydrolysis and decarboxylation of the resulting β -keto ester yield the target cyclic ketone.

Causality of the Method:

- Driving Force: The reaction is driven forward by the formation of a highly stable enolate of the cyclic β -keto ester product. The deprotonation of the acidic α -hydrogen is essentially irreversible, shifting the equilibrium towards the cyclized product.[\[6\]](#)

- **Choice of Base:** A strong, non-nucleophilic base is critical. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used. The choice of alkoxide should match the ester groups of the starting material to prevent transesterification, a potential side reaction.[2]
- **Ring Formation:** The formation of 5- and 6-membered rings is favored due to low ring strain and favorable entropic factors, making this an ideal strategy for synthesizing cyclic structures from linear precursors.[4][5]



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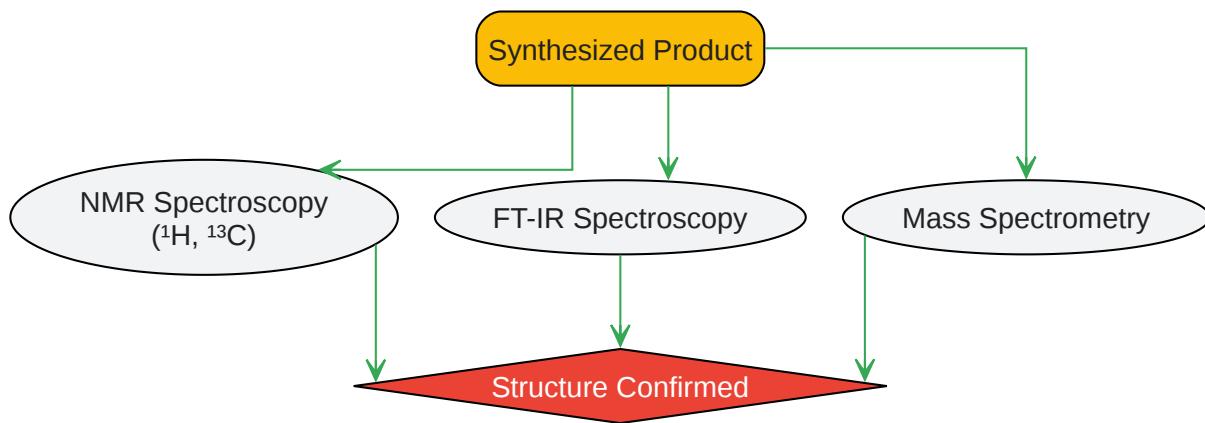
Figure 2: Generalized workflow for the synthesis of **1-Benzylazepan-3-one**.

Experimental Protocol (Illustrative)

- **Cyclization (Dieckmann Condensation):** a. To a solution of the appropriate N-benzyl amino diester in an anhydrous solvent (e.g., toluene), add a strong base such as sodium ethoxide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). b. Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture and quench by carefully adding it to an acidic aqueous solution (e.g., dilute HCl). d. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
- **Hydrolysis and Decarboxylation:** a. Reflux the crude β-keto ester in an aqueous acidic solution (e.g., 6M HCl) for several hours. The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid occur in this step. b. Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of ~8-9. c. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography to obtain pure **1-Benzylazepan-3-one**.

Section 3: Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on the known structure of N-benzyl cyclic ketones and serve as a benchmark for characterization.[7][8][9]



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Figure 3: Logical workflow for the structural characterization of the target compound.

Summary of Expected Spectroscopic Data:

Technique	Expected Features	Rationale
¹ H NMR	$\delta \sim 7.2\text{-}7.4 \text{ ppm}$ (m, 5H) $\delta \sim 3.6 \text{ ppm}$ (s, 2H) $\delta \sim 2.5\text{-}3.0 \text{ ppm}$ (m, 8H)	Aromatic protons of the benzyl group. Benzylic methylene (CH_2) protons. Aliphatic protons on the azepane ring.
¹³ C NMR	$\delta \sim 208\text{-}212 \text{ ppm}$ $\delta \sim 138 \text{ ppm}$ $\delta \sim 127\text{-}129 \text{ ppm}$ $\delta \sim 40\text{-}60 \text{ ppm}$	Carbonyl carbon ($\text{C}=\text{O}$). Quaternary aromatic carbon of the benzyl group. Aromatic CH carbons. Aliphatic carbons of the benzyl and azepane moieties.
FT-IR	$\sim 1715 \text{ cm}^{-1}$ (strong) $\sim 3030, 2930, 2850 \text{ cm}^{-1}$ $\sim 1600, 1495, 1450 \text{ cm}^{-1}$	Strong $\text{C}=\text{O}$ (ketone) stretch. Aromatic and aliphatic C-H stretching. $\text{C}=\text{C}$ stretching of the aromatic ring.
Mass Spec.	$m/z = 203.13$ (M^+ for free base) $m/z = 91.05$	Molecular ion peak for $\text{C}_{13}\text{H}_{17}\text{NO}$. Tropylium ion ($[\text{C}_7\text{H}_7]^+$), characteristic fragment of a benzyl group.

Section 4: Applications in Research and Drug Development

1-Benzylazepan-3-one is not typically an active pharmaceutical ingredient itself but rather a versatile building block. The ketone functionality serves as a synthetic handle for a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries.

- **Scaffold for CNS Agents:** The azepane core is present in several centrally acting agents. The lipophilic benzyl group and the polar ketone can be modified to tune properties like blood-brain barrier penetration and receptor affinity.
- **Derivatization:** The ketone can be readily converted into other functional groups:

- Reductive Amination: To introduce new substituents at the 3-position, creating chiral centers and exploring new interactions with biological targets.
- Wittig Reaction: To form exocyclic double bonds for further functionalization.
- Grignard/Organolithium Addition: To generate tertiary alcohols, adding complexity and new chiral centers.
- De-benzylation: The N-benzyl group serves as a common protecting group for the nitrogen atom. Its removal via catalytic hydrogenation reveals a secondary amine, which can then be functionalized with a variety of substituents to build a library of N-substituted azepanes.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While specific data for **1-Benzylazepan-3-one** is limited, general precautions for similar N-benzyl ketones should be observed.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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